A Comprehensive Technical Guide to the Synthesis and Characterization of 6-Methylquinoline-3-carbohydrazide
A Comprehensive Technical Guide to the Synthesis and Characterization of 6-Methylquinoline-3-carbohydrazide
Executive Summary
This technical guide provides a detailed, field-proven methodology for the synthesis and comprehensive characterization of 6-Methylquinoline-3-carbohydrazide, a heterocyclic compound of significant interest in medicinal chemistry. Quinoline derivatives and their hydrazide counterparts are recognized as privileged structures in drug discovery, exhibiting a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties[1][2]. This document is intended for researchers, chemists, and drug development professionals, offering an in-depth exploration of a robust two-step synthetic pathway, purification techniques, and rigorous analytical characterization. The protocols herein are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deep understanding of the underlying chemical principles.
Introduction: The Significance of the Quinoline-Hydrazide Scaffold
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a foundational scaffold in numerous FDA-approved drugs and biologically active molecules[2]. Its rigid, planar structure and ability to participate in hydrogen bonding and π-π stacking interactions make it an ideal pharmacophore. When functionalized with a carbohydrazide moiety (-CONHNH₂), the resulting molecule gains additional hydrogen bond donors and acceptors, enhancing its ability to interact with biological targets[1]. Hydrazide-hydrazones are noted for their metabolic stability and tunable chemical nature, making them valuable intermediates for creating diverse compound libraries[1]. 6-Methylquinoline-3-carbohydrazide serves as a key building block for the synthesis of more complex derivatives, such as Schiff bases and other heterocyclic systems, with potential therapeutic applications[3][4].
Recommended Synthetic Pathway
The synthesis of 6-Methylquinoline-3-carbohydrazide is most efficiently achieved through a two-step process. This strategy involves the initial construction of an appropriate ester precursor, ethyl 6-methylquinoline-3-carboxylate, followed by its conversion to the target carbohydrazide via hydrazinolysis. This approach ensures high purity and good overall yield.
Caption: Proposed two-step synthetic workflow.
Step 1: Synthesis of Ethyl 6-methylquinoline-3-carboxylate
The Gould-Jacobs reaction provides a reliable method for constructing the quinoline core. This reaction begins with the condensation of an aniline (p-toluidine) with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization.
Protocol:
-
Condensation: In a round-bottom flask equipped with a magnetic stirrer, combine p-toluidine (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).
-
Heat the mixture at 100-110 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting aniline.
-
Cyclization: The intermediate formed is then added portion-wise to a flask containing a high-boiling point solvent such as Dowtherm A or diphenyl ether, preheated to 240-250 °C.
-
Maintain this temperature for 30-60 minutes to facilitate the thermal cyclization.
-
Cool the reaction mixture to room temperature, which should cause the product, ethyl 4-hydroxy-6-methylquinoline-3-carboxylate, to precipitate.
-
The crude product can be collected by filtration and washed with a non-polar solvent like hexane to remove the high-boiling solvent. Further purification can be achieved by recrystallization from ethanol or a similar solvent.
Causality Note: The use of a high-boiling point solvent is critical for providing the necessary thermal energy to overcome the activation barrier for the electrocyclic ring-closing reaction that forms the quinoline system.
Step 2: Synthesis of 6-Methylquinoline-3-carbohydrazide
The most direct and widely used method for converting an ester to a carbohydrazide is through reaction with hydrazine hydrate[5][6]. This nucleophilic acyl substitution reaction is typically efficient and high-yielding. The protocol is adapted from a similar synthesis of quinoline-3-carbohydrazide[3].
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend ethyl 6-methylquinoline-3-carboxylate (1.0 eq) in ethanol.
-
Add an excess of hydrazine hydrate (4.0 eq) to the suspension. Using an excess of hydrazine drives the reaction to completion.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring. The reaction progress should be monitored by TLC until the starting ester is fully consumed. This can take anywhere from 5 to 24 hours depending on the reactivity of the ester[3][7].
-
Isolation: After completion, cool the reaction mixture to room temperature. The product, 6-Methylquinoline-3-carbohydrazide, will typically precipitate as a solid.
-
Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted hydrazine hydrate or by-products. The product can be further purified by recrystallization from hot ethanol to yield a high-purity white or off-white solid[3].
| Reagent/Solvent | Molar Eq. | Purpose |
| Ethyl 6-methylquinoline-3-carboxylate | 1.0 | Ester Precursor |
| Hydrazine Hydrate (NH₂NH₂·H₂O) | ~4.0 | Nucleophile for hydrazinolysis |
| Ethanol (EtOH) | - | Reaction Solvent |
| Table 1: Reagents for the hydrazinolysis step. |
Structural Characterization: A Validating System
Confirming the identity and purity of the synthesized 6-Methylquinoline-3-carbohydrazide is paramount. A combination of spectroscopic methods provides an unambiguous structural elucidation.
Caption: Logical workflow for analytical characterization.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum provides direct evidence of the conversion of the ester to the hydrazide.
| Functional Group | Characteristic Absorption (cm⁻¹) | Expected Appearance |
| N-H Stretch (Amide/Amine) | 3200 - 3400 | Strong, multiple bands[3][8] |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium intensity bands |
| C-H Stretch (Methyl) | 2850 - 3000 | Weak to medium bands |
| C=O Stretch (Amide I) | 1640 - 1680 | Strong, sharp band[3] |
| C=N / C=C Stretch (Quinoline) | 1500 - 1620 | Multiple medium to strong bands[8] |
| Table 2: Key FT-IR absorption bands for 6-Methylquinoline-3-carbohydrazide. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of the molecule.
¹H NMR (Proton NMR): The proton NMR spectrum will confirm the presence of the quinoline ring protons, the methyl group, and the labile hydrazide protons. Spectra are typically recorded in a solvent like DMSO-d₆, which allows for the observation of exchangeable N-H protons.
| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| -CONHH ₂ | ~4.5 | Broad Singlet | Exchangeable with D₂O |
| -CONH - | ~9.5 - 10.5 | Broad Singlet | Exchangeable with D₂O. Similar to other aromatic hydrazides[9]. |
| Quinoline H2, H4 | ~8.8 - 9.4 | Singlets/Doublets | Highly deshielded due to proximity to nitrogen and carbonyl group[3]. |
| Quinoline H5, H7, H8 | ~7.5 - 8.2 | Multiplets/Doublets | Aromatic region signals[10]. |
| -CH₃ | ~2.5 | Singlet | Characteristic methyl group signal on an aromatic ring[10]. |
| Table 3: Predicted ¹H NMR spectral data (in DMSO-d₆). |
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum confirms the number of unique carbon environments and the presence of the carbonyl carbon.
| Carbon | Expected Chemical Shift (δ, ppm) | Notes |
| C =O (Amide) | 160 - 165 | Key signal confirming the hydrazide group[3]. |
| Aromatic Carbons | 120 - 150 | Complex set of signals corresponding to the 9 carbons of the quinoline ring[11]. |
| -C H₃ | ~21 | Typical chemical shift for a methyl group on an aromatic ring[12]. |
| Table 4: Predicted ¹³C NMR spectral data. |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound and can provide structural information through analysis of its fragmentation pattern.
-
Molecular Formula: C₁₁H₁₁N₃O
-
Molecular Weight: 201.22 g/mol
| Ion | Expected m/z | Interpretation |
| [M]⁺ | 201 | Molecular ion peak |
| [M - 31]⁺ | 170 | Loss of the terminal -NHNH₂ group |
| [M - 43]⁺ | 158 | Loss of the -CONH₂ fragment |
| [M - 60]⁺ | 141 | Loss of the entire -CONHNH₂ side chain |
| Various | < 143 | Fragments corresponding to the 6-methylquinoline cation and its subsequent breakdown[13][14]. |
| Table 5: Expected high-resolution mass spectrometry (HRMS) data. |
Conclusion
This guide outlines a robust and reproducible pathway for the synthesis of 6-Methylquinoline-3-carbohydrazide, a valuable building block in medicinal chemistry. The described two-step synthesis, involving a Gould-Jacobs reaction followed by hydrazinolysis, is efficient and scalable. The multi-technique approach to characterization, including FT-IR, ¹H & ¹³C NMR, and mass spectrometry, provides a self-validating system to ensure the unambiguous identification and high purity of the final product. By understanding the causality behind the experimental protocols and the interpretation of the analytical data, researchers can confidently synthesize and utilize this important chemical entity for further drug discovery and development efforts.
References
-
Acs, A. (2010). A One-Step Synthesis of 2,4-Unsubstituted Quinoline-3-carboxylic Acid Esters from o-Nitrobenzaldehydes. The Journal of Organic Chemistry. Available at: [Link]
- Ghersetti, S., & Giorgianni, S. (1973). Infrared spectral studies of quinoline-n-oxides. Spectroscopy Letters, 6(3), 167-176.
-
PubMed. (2010). A one-step synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid esters from o-nitrobenzaldehydes. Available at: [Link]
-
PMC. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. National Institutes of Health. Available at: [Link]
-
Krishikosh. Development and assessment of green synthesis of hydrazides. Available at: [Link]
-
Journal of Applied Bioanalysis. (n.d.). Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv. Available at: [Link]
- El Bakkali, M., et al. (n.d.). Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants.
-
Beilstein Journals. (2015). Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates. Available at: [Link]
-
ScienceDirect. (2024). Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. Available at: [Link]
-
ACS Publications. (2002). A New Procedure for Preparation of Carboxylic Acid Hydrazides. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. Available at: [Link]
-
MDPI. (2016). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Available at: [Link]
- Google Patents. (n.d.). CN103408454A - Preparation method of hydrazide compound.
-
ResearchGate. (n.d.). Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action. Available at: [Link]
-
RSC Publishing. (2022). Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical studies as effective corrosion inhibitors for mild steel in 1.0 M HCl. Available at: [Link]
-
ResearchGate. (2023). Synthesis, and Computational Insights Into Quinoline Hydrazide Derivatives as Potential Antimicrobial Agents. Available at: [Link]
-
ResearchGate. (2014). How do you convert aliphatic acids to hydrazide in a single step with conventional methods?. Available at: [Link]
-
ResearchGate. (n.d.). Illustrate synthesis of 3‐((2‐cyanoacetohydrazono)methyl)quinoline... Available at: [Link]
-
Brieflands. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Available at: [Link]
-
RSC Publishing. (n.d.). First synthesis of novel 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives and their antitumor activity. Available at: [Link]
-
PubChem. (n.d.). 6-Methylquinoline. Available at: [Link]
-
PMC. (n.d.). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. National Institutes of Health. Available at: [Link]
-
Googleapis. (n.d.). Process for the preparation of a quinoline carboxylic acid - European Patent Office - EP 0351889 B1. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and Transformations of 4-Hydroxy-2-methylquinoline-6-carbohydrazide. Available at: [Link]
- Semantic Scholar. (2021). Journal of Material Sciences & Manufacturing Research.
-
MDPI. (2023). Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. Available at: [Link]
-
PMC. (n.d.). Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. National Institutes of Health. Available at: [Link]
- Semantic Scholar. (n.d.).
-
ResearchGate. (n.d.). Synthesis of quinoline carbohydrazide derivatives. Available at: [Link]
-
mzCloud. (2015). 6 Methylquinoline. Available at: [Link]
-
ResearchGate. (2013). 2-Chloro-6-methylquinoline-3-carbaldehyde. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. krishikosh.egranth.ac.in [krishikosh.egranth.ac.in]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical st ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05939H [pubs.rsc.org]
- 10. 6-Methylquinoline(91-62-3) 1H NMR spectrum [chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. rsc.org [rsc.org]
- 13. 6-Methylquinoline | C10H9N | CID 7059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. mzCloud – 6 Methylquinoline [mzcloud.org]
